molecular formula C16H20N4O2S B8337650 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole

5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole

Cat. No.: B8337650
M. Wt: 332.4 g/mol
InChI Key: BARIJWDUNHINRI-UHFFFAOYSA-N
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Description

5-(1,4-dioxaspiro[45]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-spiro[4.5]dec-8-ylmethanol. This intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group. The final step involves the formation of the tetrazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-dioxa-spiro[4.5]dec-8-ylmethanol: A precursor in the synthesis of the target compound.

    1,4-dioxa-spiro[4.5]dec-8-ylamine: Another spirocyclic compound with potential bioactivity.

    1,4-dioxa-spiro[4.5]dec-8-ylidene-acetic acid ethyl ester: Used in the synthesis of various spirocyclic compounds.

Uniqueness

5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole is unique due to the combination of its spirocyclic structure and the presence of both sulfanyl and tetrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

5-(1,4-dioxaspiro[4.5]decan-8-ylmethylsulfanyl)-1-phenyltetrazole

InChI

InChI=1S/C16H20N4O2S/c1-2-4-14(5-3-1)20-15(17-18-19-20)23-12-13-6-8-16(9-7-13)21-10-11-22-16/h1-5,13H,6-12H2

InChI Key

BARIJWDUNHINRI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CSC3=NN=NN3C4=CC=CC=C4)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-iodomethyl-1,4-dioxa-spiro[4.5]decane (prepared according to WO 2003/095438, 26 g, 92 mmol) was dissolved in EtOH (200 ml), 1-phenyl-1H-tetrazole-5-thiol (18.9 g, 106 mmol) and KOH (6.7 g, 120 mmol) was added and the mixture stirred at 80° C. for 2.5 h. A little water was added and the mixture concentrated in vacuo. The residue was taken up in water and EA. The yield after work up was 30.9 g (100%; yellowish oil).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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